

In Silico Modeling of Methallylescaline and its Receptor Interactions: A Technical Guide

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Compound of Interest

Compound Name: Methallylescaline

Cat. No.: B12331354

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Abstract

Methallylescaline (MAL) is a synthetic psychedelic compound of the phenethylamine class, structurally related to mescaline.^[1] Its primary psychoactive effects are mediated through its interaction with serotonin receptors, most notably as a potent agonist at the 5-HT_{2A} receptor. ^[1] Understanding the molecular intricacies of this interaction is crucial for the rational design of novel therapeutics with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction of **Methallylescaline** with its primary receptor targets. It includes a summary of its known receptor binding and functional activity, detailed experimental protocols for in vitro validation, and a step-by-step workflow for in silico modeling, from receptor homology modeling to molecular docking and interaction analysis.

Quantitative Receptor Interaction Data

The following tables summarize the experimentally determined binding affinities (K_i) and functional activities (EC_{50} and E_{max}) of **Methallylescaline** at various serotonin receptors. This data is essential for calibrating and validating in silico models.

Table 1: **Methallylescaline** Receptor Binding Affinities

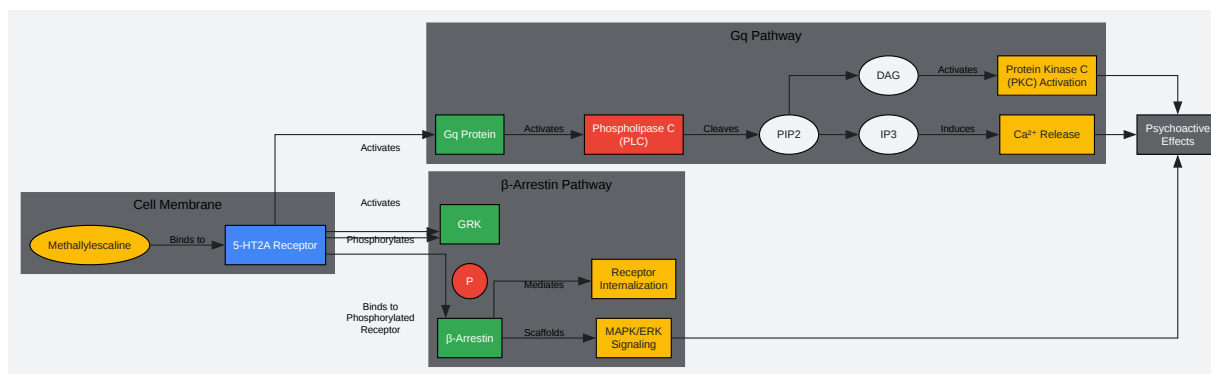
Receptor	Ki (nM)	Reference Compound	Ki (nM)
5-HT1A	1600 ± 610	Mescaline	>10000
5-HT2A	71.92	Mescaline	4550 ± 190
5-HT2C	1500 ± 320	Mescaline	>10000
Data sourced from Rickli, A. et al. (2021).			

Table 2: **Methallylescaline** Functional Activity

Receptor	Assay Type	EC50 (nM)	Emax (% of 5-HT)	Reference Compound	EC50 (nM)	Emax (% of 5-HT)
5-HT2A	Ca2+ Flux	140 ± 20	90 ± 3	Mescaline	690 ± 110	85 ± 3
5-HT2B	Ca2+ Flux	1300 ± 200	85 ± 3	Mescaline	>10000	-
Data sourced from Rickli, A. et al. (2021).						

Key Signaling Pathways

Methallylescaline's effects are primarily initiated by the activation of the 5-HT2A receptor, a G-protein coupled receptor (GPCR). This activation triggers downstream intracellular signaling cascades. The canonical pathway involves the coupling to Gq protein, leading to the activation of phospholipase C (PLC). However, emerging research indicates the importance of biased agonism, where a ligand can preferentially activate one pathway over another, such as the β -arrestin pathway.



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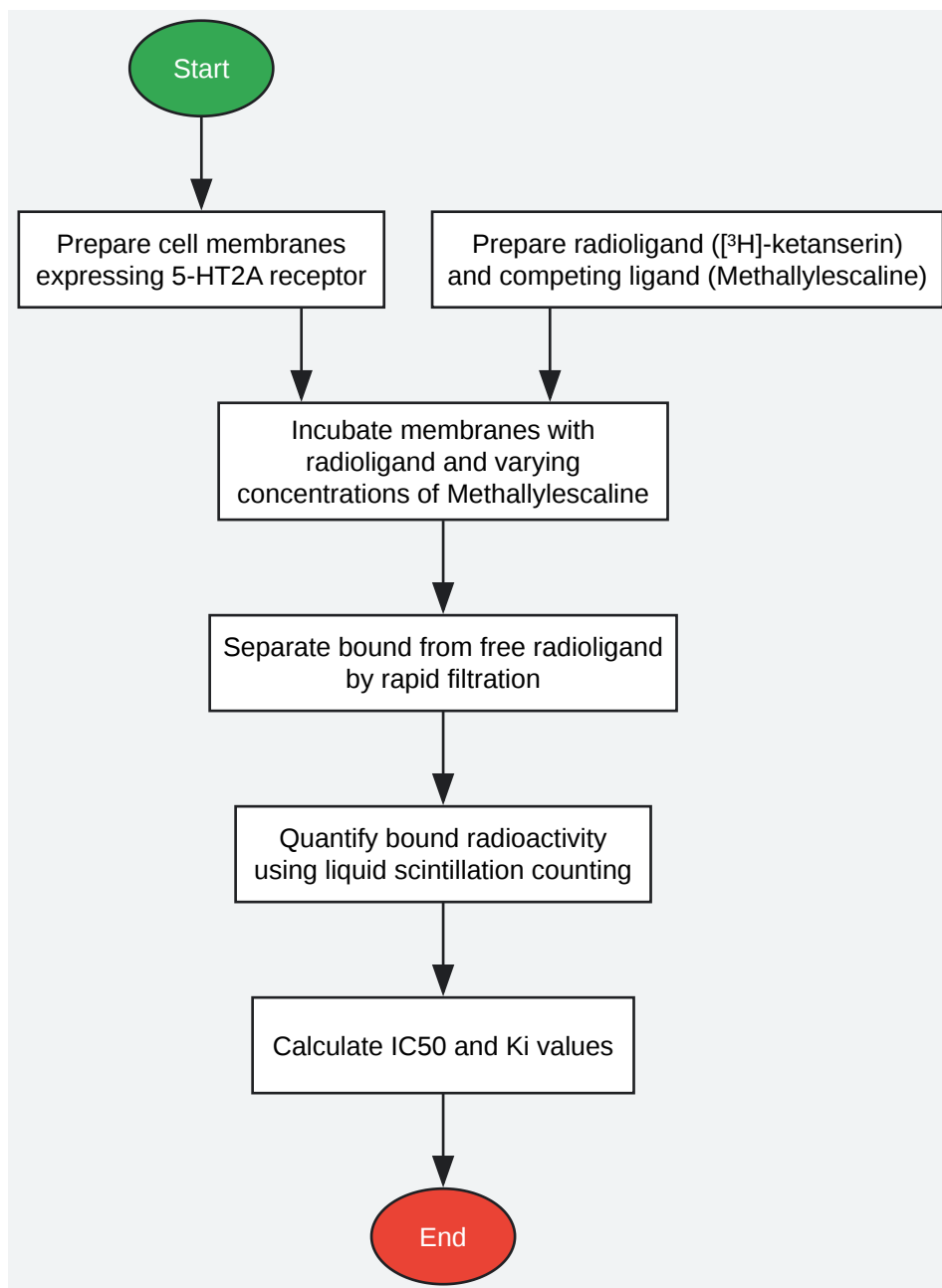
5-HT2A Receptor Signaling Pathways

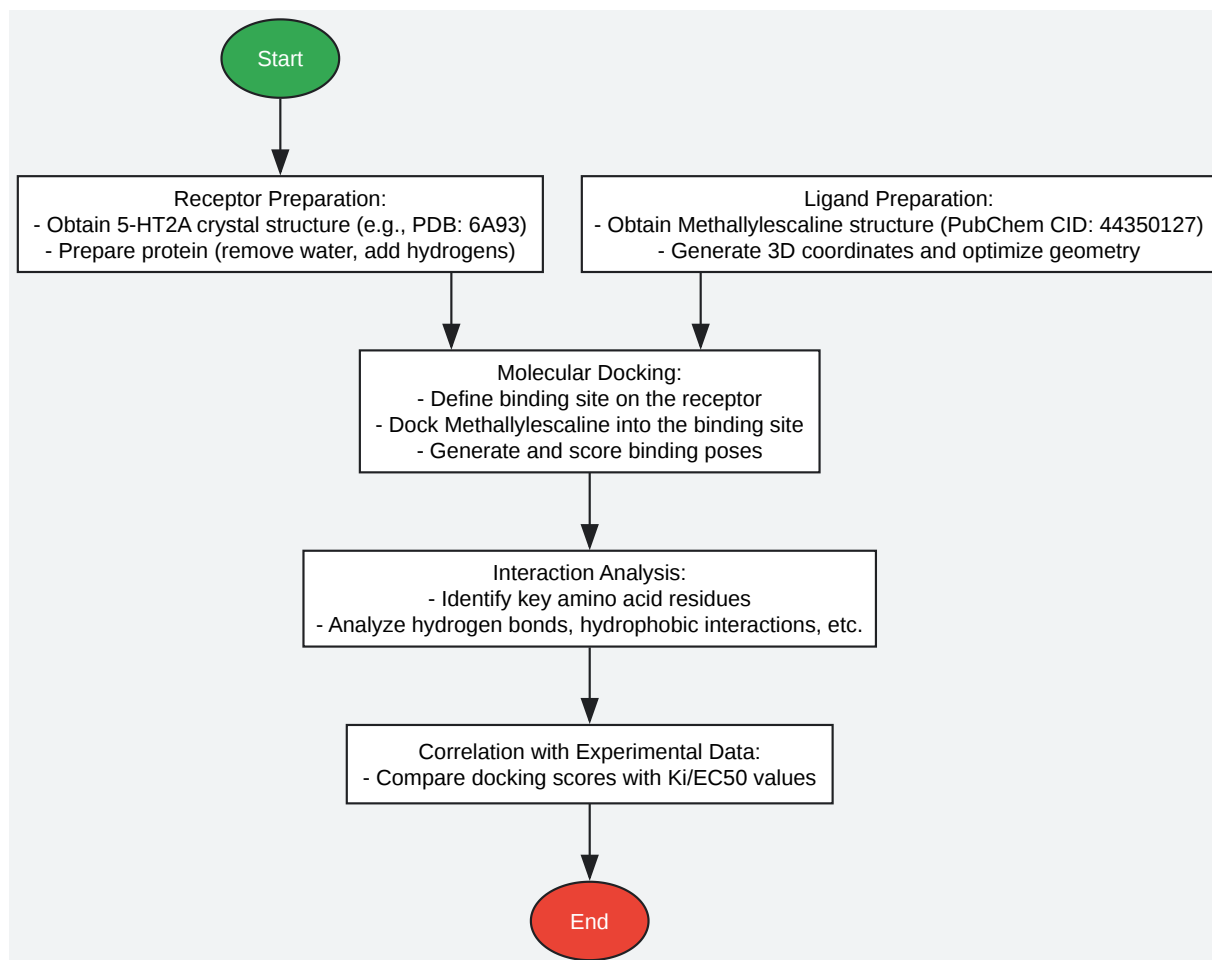
Experimental Protocols

Accurate in silico modeling relies on high-quality experimental data for validation. The following are detailed protocols for key in vitro assays used to characterize the interaction of compounds like **Methallylescaline** with serotonin receptors.

Radioligand Binding Assay

This assay determines the binding affinity (K_i) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.





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References

- 1. Methallylescaline - Wikipedia [en.wikipedia.org]

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